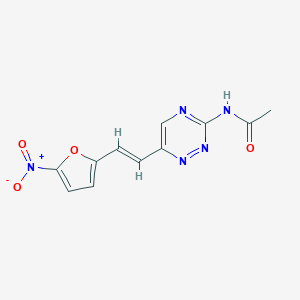
Acetylfuratrizine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylfuratrizine is a chemical compound that belongs to the class of furan derivatives. It is used in scientific research for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Acetylfuratrizine has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Acetylfuratrizine has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of arthritis.
Wirkmechanismus
The mechanism of action of acetylfuratrizine is not fully understood. However, it is believed to work by inhibiting various cellular pathways involved in inflammation and cancer growth. Acetylfuratrizine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer growth. It has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
Acetylfuratrizine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and lipid peroxidation, which are involved in the pathogenesis of various diseases. Acetylfuratrizine has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using acetylfuratrizine in lab experiments is its low toxicity. It has been found to be relatively safe in animal studies, with no significant adverse effects reported. Another advantage is its availability and low cost. However, one limitation is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on acetylfuratrizine. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of acetylfuratrizine in humans. Finally, the potential of acetylfuratrizine as a therapeutic agent for various diseases needs to be explored further.
Conclusion:
In conclusion, acetylfuratrizine is a chemical compound that has potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. Acetylfuratrizine can be synthesized by the reaction of furfural with acetic anhydride in the presence of a catalyst. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Synthesemethoden
Acetylfuratrizine can be synthesized by the reaction of furfural with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then converted into acetylfuratrizine. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Eigenschaften
CAS-Nummer |
1789-26-0 |
|---|---|
Produktname |
Acetylfuratrizine |
Molekularformel |
C11H9N5O4 |
Molekulargewicht |
275.22 g/mol |
IUPAC-Name |
N-[6-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,2,4-triazin-3-yl]acetamide |
InChI |
InChI=1S/C11H9N5O4/c1-7(17)13-11-12-6-8(14-15-11)2-3-9-4-5-10(20-9)16(18)19/h2-6H,1H3,(H,12,13,15,17)/b3-2+ |
InChI-Schlüssel |
SWMPGCCDXNLPED-NSCUHMNNSA-N |
Isomerische SMILES |
CC(=O)NC1=NC=C(N=N1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES |
CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=NC=C(N=N1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Synonyme |
acetylfuratrizine panfuran acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



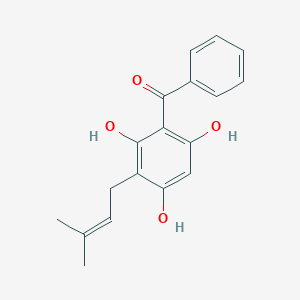
![(1R,3R,5R)-1-Isopropyl-4-methylenebicyclo[3.1.0]hexan-3-ol](/img/structure/B155420.png)
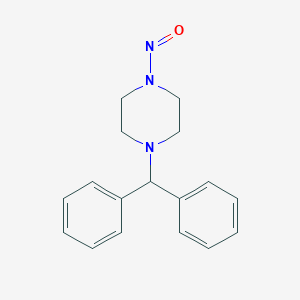
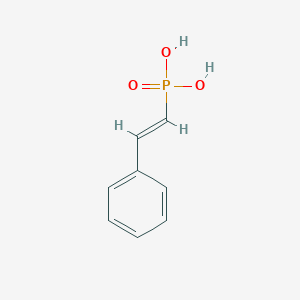
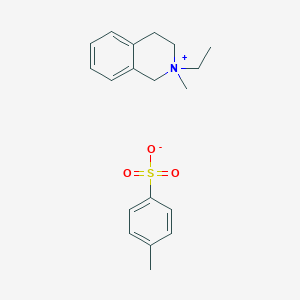
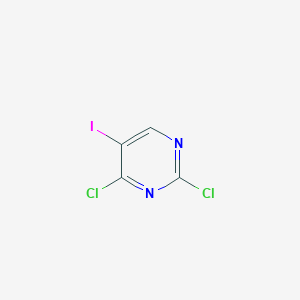
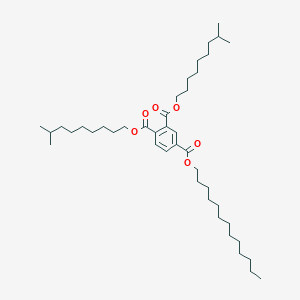
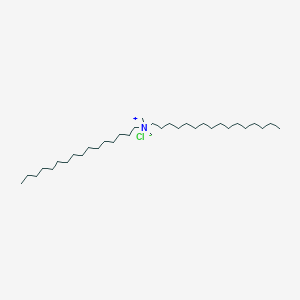
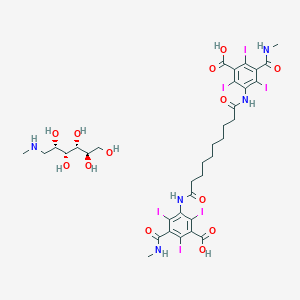
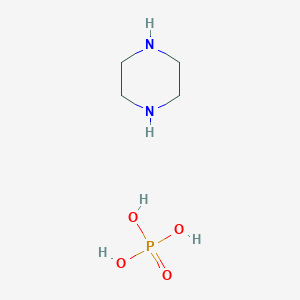
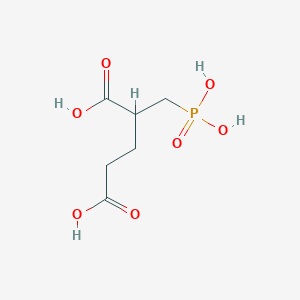
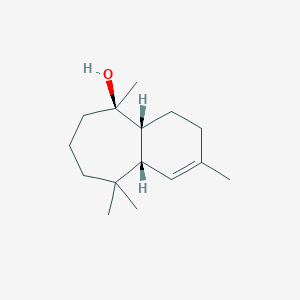
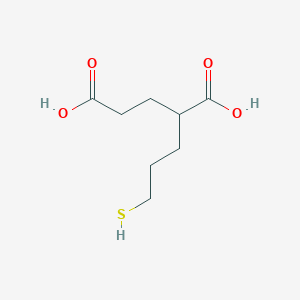
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)